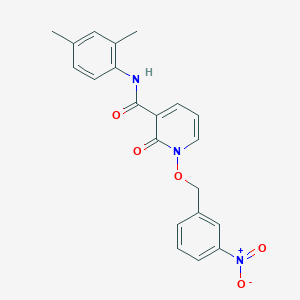

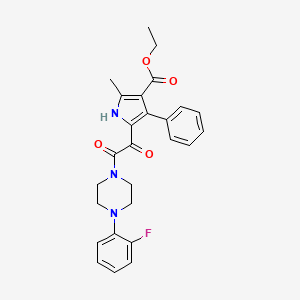

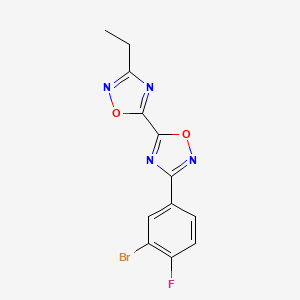

N-(2,4-dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2,4-dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is not directly described in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical class and potential properties of the compound . For instance, nicotinamide derivatives, which include the dihydropyridine ring present in the compound of interest, have been studied for their potential as gastric (H+/K+)-ATPase inhibitors, suggesting a possible pharmacological application .

Synthesis Analysis

The synthesis of related compounds, such as those in the nicotinamide derivatives class, typically involves multicomponent reactions, as seen in the Hantzsch ester synthesis described in paper . While the exact synthesis of this compound is not detailed, it is likely that similar synthetic strategies could be employed, possibly involving a nitration step to introduce the nitro group and a subsequent amide coupling reaction.

Molecular Structure Analysis

The molecular structure of compounds closely related to the one has been characterized using various spectroscopic techniques and X-ray crystallography . These studies reveal the presence of hydrogen bonding and the conformation of the dihydropyridine ring, which are critical factors in determining the compound's chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly provided, related compounds have been shown to exhibit properties such as potent inhibitory activities against gastric acid secretion and cytochrome P450-dependent enzymes . These properties are influenced by the molecular structure, particularly the substituents on the dihydropyridine ring and the presence of the nitro group.

Applications De Recherche Scientifique

Photosensitive Protecting Groups

Photosensitive Protecting Groups — A Review

This review highlights the potential of photosensitive protecting groups like 2-nitrobenzyl and 3-nitrophenyl in synthetic chemistry. These groups show promise for future applications due to their ability to be removed under specific light conditions, allowing for precise control in the synthesis of complex molecules (Amit, Zehavi, & Patchornik, 1974).

Nitrosamines in Water

Kinetics and Mechanism of Formation and Destruction of N-nitrosodimethylamine in Water – A Review

This paper discusses the formation and degradation of nitrosamines like N-nitrosodimethylamine (NDMA) in water, which are relevant to understanding environmental and health implications of nitro and nitroso compounds. It covers mechanisms and kinetics of their reactions with various disinfectants, as well as methods for their destruction, providing a foundation for managing such compounds in environmental contexts (Sharma, 2012).

1,2-Dihydropyridines and Related Compounds

1,2-Oxazines, 1,2-benzoxazines and Related Compounds

The synthesis and importance of 1,2-oxazines and related compounds, which are closely related to 1,2-dihydropyridines, are reviewed. These compounds are of interest for their electrophilic properties and potential as chiral synthons, indicating their utility in creating targeted chemical entities with specific biological activities (Sainsbury, 1991).

Advanced Oxidation Processes for Organic Pollutants

A Review on the Degradation of Acetaminophen by Advanced Oxidation Process

Advanced Oxidation Processes (AOPs) are discussed for their ability to degrade recalcitrant organic pollutants, including insights into kinetics, mechanisms, and by-products. This review underlines the importance of such processes in treating complex organic compounds, which could be relevant for the degradation or modification of specialized compounds like "N-(2,4-dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide" in environmental or laboratory settings (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-14-8-9-19(15(2)11-14)22-20(25)18-7-4-10-23(21(18)26)29-13-16-5-3-6-17(12-16)24(27)28/h3-12H,13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKIHWNQKQMUPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2549091.png)

![(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid](/img/structure/B2549092.png)

![(Z)-2-(4-chlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2549096.png)

![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)hexanamide](/img/structure/B2549101.png)

![methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2549103.png)